molecular formula C9H16O2 B12565463 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol CAS No. 193334-62-2

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol

Cat. No.: B12565463
CAS No.: 193334-62-2
M. Wt: 156.22 g/mol
InChI Key: JGFOMPRQCVISCK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyethylidene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol typically involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-(2-Hydroxyethylidene)-1-methylcyclohexan-1-ol.

    Cyclohexanol: A related compound with a hydroxyl group on the cyclohexane ring.

    Methylcyclohexane: A similar compound with a methyl group on the cyclohexane ring.

Uniqueness

This compound is unique due to the presence of both a hydroxyethylidene group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

193334-62-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-hydroxyethylidene)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C9H16O2/c1-9(11)5-2-3-8(7-9)4-6-10/h4,10-11H,2-3,5-7H2,1H3

InChI Key

JGFOMPRQCVISCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=CCO)C1)O

Origin of Product

United States

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